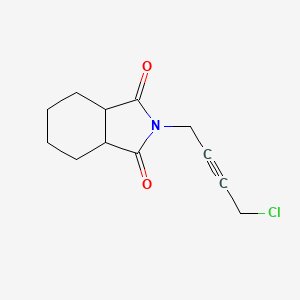
2-(4-Chlorobut-2-yn-1-yl)hexahydro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorobut-2-yn-1-yl)hexahydro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound characterized by its unique structure, which includes a chlorinated butynyl group and a hexahydroisoindole dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobut-2-yn-1-yl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobut-2-yne and hexahydroisoindole-1,3(2H)-dione.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydride) to deprotonate the hexahydroisoindole-1,3(2H)-dione, followed by the addition of 4-chlorobut-2-yne to form the desired product.
Purification: The crude product is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the reaction to produce larger quantities while maintaining reaction efficiency and yield.
Optimization: Optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.
Automation: Utilizing automated systems for continuous production and monitoring to ensure consistent quality.
化学反应分析
Types of Reactions
2-(4-Chlorobut-2-yn-1-yl)hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its reactivity and properties.
Substitution: The chlorinated butynyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with altered hydrogen content.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
科学研究应用
2-(4-Chlorobut-2-yn-1-yl)hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-Chlorobut-2-yn-1-yl)hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes and functions.
相似化合物的比较
Similar Compounds
2-(4-Bromobut-2-yn-1-yl)hexahydro-1H-isoindole-1,3(2H)-dione: Similar structure with a bromine atom instead of chlorine.
2-(4-Fluorobut-2-yn-1-yl)hexahydro-1H-isoindole-1,3(2H)-dione: Similar structure with a fluorine atom instead of chlorine.
2-(4-Methylbut-2-yn-1-yl)hexahydro-1H-isoindole-1,3(2H)-dione: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(4-Chlorobut-2-yn-1-yl)hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific chlorinated butynyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the presence of a chlorine atom is advantageous.
属性
CAS 编号 |
105981-30-4 |
|---|---|
分子式 |
C12H14ClNO2 |
分子量 |
239.70 g/mol |
IUPAC 名称 |
2-(4-chlorobut-2-ynyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C12H14ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h9-10H,1-2,5-8H2 |
InChI 键 |
LRXBJKARIAPMMG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CC#CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


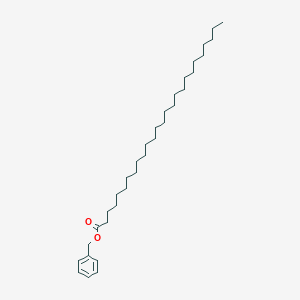
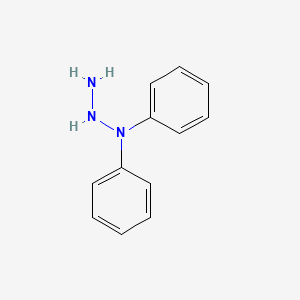
![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
![[3-[(E)-3-[(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-1-phenylprop-1-en-2-yl]phenyl]-(2-methylpropyl)azanium;dichloride](/img/structure/B14341340.png)
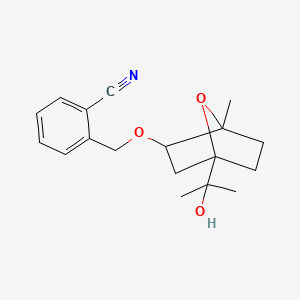
![11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B14341347.png)
![6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine](/img/structure/B14341384.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
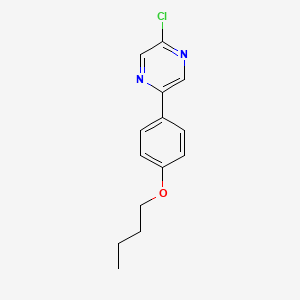
![[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate](/img/structure/B14341392.png)
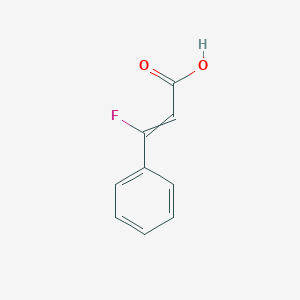
![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)

![[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid](/img/structure/B14341417.png)
